Product packaging for 1-Fluoro-6-propyl-2-naphthol(Cat. No.:CAS No. 247924-39-6)

1-Fluoro-6-propyl-2-naphthol

Cat. No.: B8462307
CAS No.: 247924-39-6
M. Wt: 204.24 g/mol
InChI Key: ODWMPTMWRTZGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-6-propyl-2-naphthol is a functionalized naphthalene derivative serving as a valuable synthetic intermediate and building block in organic chemistry and drug discovery. The naphthalene core, substituted with a fluorine atom and a propyl group, is a privileged scaffold in medicinal chemistry, frequently found in compounds with significant biological activity. Naphthol derivatives are extensively investigated for developing potent inhibitors of key protein targets. For instance, specific naphthol-based compounds have been identified as selective inhibitors of Mcl-1, a protein critical for cancer cell survival, and have shown promise in sensitizing pancreatic cancer and glioma cells to apoptosis . Furthermore, structurally similar tetrahydronaphthalene and quinolol/naphthol derivatives have been reported as potent and selective inhibitors of the BRAF(V600E) oncogene, a key driver in melanoma, highlighting the therapeutic relevance of this chemical class in oncology research . The presence of both a hydroxyl group and a fluorine atom on the naphthalene ring makes this compound a versatile precursor for further chemical modification. The synthesis of such ortho-functionalized naphthols can be achieved through advanced synthetic methods like ring expansion of 1-indanones, which allows for the incorporation of halogens at strategic positions for subsequent diversification . As a specialty building block, this compound is intended for use in constructing more complex molecular architectures for pharmaceutical, agrochemical, and materials science applications. It is particularly useful for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13FO B8462307 1-Fluoro-6-propyl-2-naphthol CAS No. 247924-39-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

247924-39-6

Molecular Formula

C13H13FO

Molecular Weight

204.24 g/mol

IUPAC Name

1-fluoro-6-propylnaphthalen-2-ol

InChI

InChI=1S/C13H13FO/c1-2-3-9-4-6-11-10(8-9)5-7-12(15)13(11)14/h4-8,15H,2-3H2,1H3

InChI Key

ODWMPTMWRTZGCF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=C(C=C2)O)F

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis of 1-Fluoro-6-propyl-2-naphthol

Direct synthesis aims to construct the molecule by sequentially adding the propyl, hydroxyl, and fluoro groups to a naphthalene (B1677914) scaffold. This approach requires careful control of regioselectivity at each step.

A plausible multi-step synthesis would commence with the propylation of naphthalene, followed by hydroxylation and then fluorination. The order of these steps is critical to manage the directing effects of the substituents. For instance, Friedel-Crafts alkylation of naphthalene often yields a mixture of isomers, making regioselective propylation a key challenge to address early in the synthesis. iitk.ac.instackexchange.com Subsequent introduction of the hydroxyl and fluoro groups would need to be optimized to ensure the desired 1,2,6-trisubstituted pattern. scirp.orgresearchgate.net

Reaction optimization would involve screening various catalysts, solvents, and temperature conditions to maximize the yield of the desired isomer at each stage. researchgate.netlew.ro For example, the choice of Lewis acid in a Friedel-Crafts reaction can significantly influence the ratio of α- and β-substituted products. iitk.ac.in Similarly, the conditions for hydroxylation and fluorination must be fine-tuned to prevent side reactions and ensure regiochemical purity.

Introducing a fluorine atom at the C1 position of a 2-naphthol (B1666908) system is typically achieved via electrophilic fluorination. The hydroxyl group at C2 is a strong activating ortho-, para-director, making the C1 position highly nucleophilic and susceptible to attack by an electrophilic fluorine source ("F+"). mdpi.comfardapaper.ir

A variety of modern electrophilic fluorinating agents are available for this purpose. nih.govalfa-chemistry.com These reagents offer advantages in terms of safety and handling compared to traditional agents like molecular fluorine. rsc.orgnih.gov The reaction is generally performed on a pre-formed naphthol scaffold. For instance, reacting a 2-naphthol derivative with an N-F reagent like Selectfluor® can yield the corresponding 1-fluoro-2-naphthol derivative. researchgate.netwikipedia.org The efficiency and regioselectivity of this step are often high due to the strong directing effect of the hydroxyl group. arkat-usa.org

Table 1: Common Electrophilic Fluorinating Agents

Reagent NameAbbreviationTypical Use
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Fluorination of electron-rich aromatics and enolates. alfa-chemistry.comwikipedia.org
N-FluorobenzenesulfonimideNFSIFluorination of a wide range of nucleophiles, including aromatics and carbanions. nih.govrsc.org
N-Fluoropyridinium saltsN/AUsed for fluorinating various enol compounds and electron-rich aromatics. alfa-chemistry.comacs.org

Achieving regioselective propylation on a naphthalene ring system is a significant synthetic hurdle. The Friedel-Crafts alkylation of naphthalene typically favors substitution at the α-position (C1) under kinetic control, while the β-position (C2) product is favored under thermodynamic control. stackexchange.com To obtain the desired 6-propyl substitution (a β-position), reaction conditions must be carefully controlled.

For a 2-naphthol substrate, the hydroxyl group strongly directs incoming electrophiles to the C1 position. rsc.org Therefore, to achieve 6-propylation, it is often more strategic to either introduce the propyl group before the hydroxyl group or use a starting material that already contains the propyl group at the desired position. Alternative strategies might involve using directing groups to steer the propylation to the C6 position, although this adds complexity to the synthesis. researchgate.net Zeolite catalysts have also been shown to provide high regioselectivity in the dialkylation of naphthalene, which could potentially be adapted for mono-propylation. rsc.org

Indirect Synthetic Pathways via Precursor Modification

Indirect pathways simplify the challenges of regioselectivity by starting with precursors where one or more of the required functional groups are already in place.

A highly logical and efficient route to the target compound involves using 6-propyl-2-naphthol (B3024154) as a direct precursor. This intermediate can be synthesized from commercially available materials such as 6-bromo-2-naphthol (B32079) via cross-coupling reactions, followed by functional group manipulation. chemicalbook.com

With 6-propyl-2-naphthol in hand, the final step is the regioselective introduction of the fluorine atom at the C1 position. As previously discussed, the C2-hydroxyl group activates the C1 position for electrophilic attack. fardapaper.ir Therefore, direct fluorination of 6-propyl-2-naphthol with an electrophilic fluorinating agent is expected to proceed with high selectivity to yield this compound. google.com A patent describes a similar transformation where 6-propyl-2-naphthol is treated with N,N'-difluoro-2,2'-dipyridinium bistetrafluoroborate to successfully install the fluorine at the C1 position. google.com

Table 2: Proposed Synthesis from 6-Propyl-2-naphthol

StepReactionKey ReagentsRationale
1Electrophilic Fluorination6-Propyl-2-naphthol, Selectfluor® or similar N-F reagentThe C2-OH group strongly directs the electrophilic fluorine to the C1 position. researchgate.netarkat-usa.orggoogle.com

An alternative indirect approach begins with a fluorinated naphthalene core. For example, starting with 1-fluoronaphthalene (B124137), one could attempt to introduce the propyl and hydroxyl groups. wikipedia.org 1-Fluoronaphthalene can be synthesized from 1-naphthylamine (B1663977) via a diazonium salt intermediate. google.comgoogle.com

The challenge then becomes the regioselective introduction of the remaining substituents. The fluorine at C1 is an ortho-, para-director, but it is deactivating. Subsequent reactions like Friedel-Crafts alkylation would likely be directed to the C4 and C5/C8 positions. Achieving substitution at the C6 (propyl) and C2 (hydroxyl) positions would be difficult and likely require a multi-step sequence involving protection, directed metalation, and functional group interconversions. For instance, a directed ortho-metalation strategy on 1-fluoronaphthalene could potentially functionalize the C2 position, but subsequent propylation at C6 would remain a significant challenge.

Green Chemistry Principles in Naphthol Synthesis

The principles of green chemistry, which encourage the use of processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of naphthol derivatives. This section explores two key strategies that align with these principles: multicomponent reactions and solvent-free catalytic methodologies.

Multicomponent Reaction Approaches for Naphthol Derivatives

Multicomponent reactions (MCRs) are highly valued in organic synthesis because they allow for the construction of complex molecules in a single step from three or more reactants, thereby minimizing waste, saving time, and reducing energy consumption. Current time information in Bangalore, IN.nih.gov The synthesis of naphthol derivatives, particularly amidoalkyl naphthols, has been a fertile ground for the application of MCRs. nih.govresearchgate.netresearchgate.net

These reactions typically involve the one-pot condensation of a naphthol, an aldehyde, and an amide or another nitrogen-containing component. researchgate.netunizar.es The electron-rich nature of the naphthol ring makes it an excellent substrate for these transformations. Current time information in Bangalore, IN.nih.gov A variety of catalysts have been employed to facilitate these reactions, often under green conditions.

One prominent example is the Betti reaction, a type of Mannich reaction, which yields 1-(α-amino-alkyl)-2-naphthols, also known as Betti bases. researchgate.net These compounds are valuable intermediates in organic synthesis. researchgate.net Researchers have developed consecutive Betti/Bargellini multicomponent reactions to create novel naphtho[1,2-f] Current time information in Bangalore, IN.researchgate.netoxazepine scaffolds from readily available starting materials. researchgate.net

The mechanism of these MCRs often involves the initial reaction of the aldehyde with the nitrogen-containing component to form an intermediate, which then reacts with the naphthol. researchgate.net For instance, in the synthesis of 1-amidoalkyl-2-naphthols, an ortho-quinone methide intermediate is often generated in-situ from the reaction of 2-naphthol and an aldehyde, which then reacts with a nitrile or amide. researchgate.net

Solvent-Free and Catalytic Methodologies for Analogues

A significant advancement in the green synthesis of naphthol analogues is the development of solvent-free and catalytic methodologies. researchgate.netresearchgate.netchinesechemsoc.org These methods address the environmental concerns associated with the use of volatile and often toxic organic solvents.

Numerous studies have reported the synthesis of amidoalkyl naphthols under solvent-free conditions, often with the aid of a catalyst. unizar.esuevora.pt These reactions are typically carried out by heating a mixture of the reactants with a small amount of catalyst. unizar.eschinesechemsoc.org A variety of catalysts have been shown to be effective, including:

Heterogeneous catalysts: These are particularly advantageous as they can be easily separated from the reaction mixture and reused. Examples include magnetite-supported montmorillonite (B579905) (K-10), which has been used for the synthesis of 1-amidoalkyl 2-naphthol derivatives and can be reused multiple times without significant loss of activity. researchgate.net Other examples include silica-supported molybdatophosphoric acid and SO3H-carbon derived from glycerol. chinesechemsoc.orguevora.pt

Lewis and Brønsted acids: A range of acidic catalysts have been employed, such as p-toluenesulfonic acid, tetrachlorosilane, and various metal triflates. nih.govresearchgate.net

Nanocatalysts: The use of nanocatalysts is a growing area, with materials like nanostructured cobalt-containing complexes and magnetic nanoparticles functionalized with acidic groups showing high efficiency. unizar.esresearchgate.net

These solvent-free and catalytic approaches not only offer environmental benefits but also often lead to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.netresearchgate.net

Table 1: Comparison of Catalysts in the Solvent-Free Synthesis of Amidoalkyl Naphthol Analogues

CatalystReaction ConditionsYield (%)ReusabilityReference
Magnetite-supported montmorillonite (K-10)70 °C, 40 min85Yes (15 times) researchgate.net
SO3H-carbon100 °C, 30 min92-98Yes chinesechemsoc.org
Silica-supported molybdatophosphoric acidNot specifiedHigh to excellentNot specified uevora.pt
Fe3O4@enamine-B(OSO3H)290 °C, short reaction timesHigh to excellentYes (at least 6 runs) researchgate.net
Phenylboronic acid120 °C, 1-7 h60-92Not specified unizar.es
Adipic acid120 °C, 9-76 minup to 96Not specified unizar.es

Asymmetric Synthetic Routes to Chiral Fluorinated Naphthol Analogues

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. The synthesis of chiral fluorinated compounds is therefore of great interest. While the direct asymmetric synthesis of this compound is not extensively documented, methodologies for the asymmetric fluorination of naphthol analogues provide a clear pathway to such chiral molecules.

A key strategy in this area is the asymmetric dearomative fluorination of 2-naphthols . This reaction introduces a fluorine atom at the C1 position while simultaneously creating a chiral center. A significant breakthrough in this area was the use of a linked dicarboxylate phase-transfer catalyst with Selectfluor as the fluorine source. nih.govresearchgate.net This method allows for the smooth conversion of 2-naphthols to 1-fluoronaphthalenone derivatives in a highly enantioselective manner under mild conditions. nih.gov

The proposed mechanism involves the formation of a chiral complex between the phase-transfer catalyst and Selectfluor, which then delivers the electrophilic fluorine to the naphthol substrate in a stereocontrolled fashion. researchgate.net This reaction is notable for being the first example of a catalytic asymmetric fluorination of 2-naphthols and is compatible with a range of functional groups. nih.govresearchgate.net

Another approach to chiral fluorinated naphthol analogues involves the asymmetric transfer hydrogenation of fluorinated naphthols. For instance, a fluorinated 1-naphthol (B170400) has been successfully reduced to the corresponding chiral alcohol with high enantioselectivity using a bimetallic cooperative heterogeneous and homogeneous catalysis system. chinesechemsoc.org This method first reduces the naphthol to a ketone intermediate using a palladium catalyst, followed by asymmetric reduction of the ketone with a chiral ruthenium catalyst. chinesechemsoc.org

The development of chiral fluorinating agents and organocatalytic methods has also been a major focus in the broader field of asymmetric fluorination. unizar.es These strategies, while not always applied directly to naphthols, provide a toolbox of methods that could be adapted for the synthesis of chiral fluorinated naphthol analogues.

Table 2: Asymmetric Dearomative Fluorination of 2-Naphthols

CatalystFluorinating AgentProductYield (%)Enantiomeric Excess (ee, %)Reference
Linked dicarboxylate phase-transfer catalystSelectfluor1-Fluoronaphthalenone derivativesHighHigh nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, along with their interactions, a comprehensive structural map can be constructed.

Proton (¹H) NMR Spectral Analysis and Spin Systems

The ¹H NMR spectrum of 1-Fluoro-6-propyl-2-naphthol is expected to exhibit a complex pattern of signals corresponding to the aromatic protons, the propyl group protons, and the hydroxyl proton.

The naphthalene (B1677914) core features five aromatic protons. Their chemical shifts are influenced by the electron-donating hydroxyl group, the electron-withdrawing fluorine atom, and the alkyl substituent. The fluorine atom will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.

H-3 and H-4: The proton at position 3 (H-3) is anticipated to appear as a doublet of doublets due to coupling with H-4 and the fluorine at C-1. The H-4 proton would likely be a doublet, coupled to H-3.

H-5, H-7, and H-8: The protons on the second ring (H-5, H-7, and H-8) will also show distinct signals. The H-5 proton is expected to be a doublet, while H-7 and H-8 will likely be doublets or multiplets depending on their coupling with each other and with the propyl group.

Propyl Group: The propyl group will give rise to three distinct signals: a triplet for the terminal methyl (-CH₃) group, a multiplet for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene group attached to the naphthalene ring.

Hydroxyl Proton: The hydroxyl (-OH) proton will appear as a singlet, the chemical shift of which can be concentration and solvent dependent. youtube.com

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
OH 4.5-5.5 s -
H-3 ~7.1-7.3 dd J(H-3, H-4) ≈ 9.0, J(H-3, F-1) ≈ 5.0
H-4 ~7.8-8.0 d J(H-4, H-3) ≈ 9.0
H-5 ~7.3-7.5 d J(H-5, H-7) ≈ 8.5
H-7 ~7.1-7.2 d J(H-7, H-5) ≈ 8.5
H-8 ~7.6-7.8 s -
Ar-CH ₂- ~2.6-2.8 t J ≈ 7.5
-CH₂-CH ₂- ~1.6-1.8 m J ≈ 7.5

Note: Predicted values are based on data from analogous compounds. youtube.comchemicalbook.commdpi.com

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum will display 13 distinct signals, corresponding to the ten carbons of the naphthalene skeleton and the three carbons of the propyl group. The chemical shifts will be significantly influenced by the attached functional groups. The carbon atom bonded to the fluorine (C-1) will exhibit a large one-bond ¹³C-¹⁹F coupling constant, appearing as a doublet. Other carbons in proximity to the fluorine will show smaller couplings.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Predicted ¹³C-¹⁹F Coupling (Hz)
C-1 ~155-160 ¹J(C-1, F-1) ≈ 240-260
C-2 ~150-155 ²J(C-2, F-1) ≈ 20-25
C-3 ~110-115 ³J(C-3, F-1) ≈ 5-10
C-4 ~128-132 ⁴J(C-4, F-1) ≈ 2-4
C-4a ~125-130 ³J(C-4a, F-1) ≈ 10-15
C-5 ~120-125 -
C-6 ~135-140 -
C-7 ~128-132 -
C-8 ~115-120 -
C-8a ~130-135 ²J(C-8a, F-1) ≈ 20-25
Ar-C H₂- ~35-40 -
-C H₂-CH₂- ~24-28 -

Note: Predicted values are based on data from analogous compounds. mdpi.comchemicalbook.comresearchgate.netnih.govhmdb.ca

Fluorine-19 (¹⁹F) NMR Spectroscopy: Chemical Shifts and Coupling Patterns

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic naphthalene ring. spectrabase.comacs.org This signal will be split into a multiplet due to coupling with adjacent protons, primarily H-2 (if present, which it is not in a 2-naphthol) and H-8, and to a lesser extent, other protons on the ring. spectrabase.com

The chemical shift for the fluorine in 1-fluoronaphthalene (B124137) is typically observed around -120 to -125 ppm relative to a standard like CFCl₃. kyoto-u.ac.jp The presence of the hydroxyl and propyl groups would be expected to cause a slight shift from this value.

Two-Dimensional NMR Techniques for Comprehensive Assignment (e.g., COSY, HSQC, HMBC)

To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-3 and H-4, and among the protons of the propyl group, confirming their connectivity. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon by linking the already identified proton signals to their corresponding carbon signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework. For instance, correlations from the propyl protons to the carbons of the naphthalene ring would confirm the position of substitution. mdpi.com

Mechanistic Organic Chemistry and Reaction Pathways

Mechanistic Investigations in Synthesis and Derivatization

The synthesis of a substituted naphthol such as 1-Fluoro-6-propyl-2-naphthol involves specific reactions to introduce the fluoro, propyl, and hydroxyl groups onto the naphthalene (B1677914) scaffold. The mechanisms of these reactions, particularly the formation of key intermediates, are critical to controlling regioselectivity and yield.

The introduction of fluorine and propyl groups onto an aromatic ring typically proceeds through distinct reactive intermediates.

Fluorination: The synthesis of fluorinated naphthols can be achieved through several routes. Electrophilic fluorination, using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, involves the attack of an electrophilic fluorine source on the electron-rich naphthalene ring. nih.gov This proceeds through a positively charged intermediate known as an arenium ion (or sigma complex), where the aromaticity is temporarily disrupted. The subsequent loss of a proton re-aromatizes the ring, yielding the fluorinated product. Nucleophilic fluorination methods, conversely, utilize a fluoride (B91410) source to displace a leaving group on the naphthol precursor. sigmaaldrich.com A transition-metal-free approach has also been described for converting 2-allyl-3-(trifluoromethyl)phenols into 5-fluoronaphthalen-1-ols. nih.gov This pathway involves the selective activation of C-F bonds to form an intermediate hexatriene system, which then undergoes a 6π electrocyclization and subsequent rearomatization. nih.gov

Propylation: The introduction of the propyl group onto the naphthol ring is commonly achieved via a Friedel-Crafts alkylation reaction. This reaction involves an electrophilic attack on the aromatic ring by a propyl carbocation or a related polarized species. The carbocation is typically generated in situ from a propyl halide (e.g., 1-chloropropane) and a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds through an arenium ion intermediate, similar to electrophilic fluorination, which then rearomatizes by losing a proton to yield the propyl-substituted naphthol.

Reaction TypeReagent ClassKey IntermediateMechanism Highlights
Electrophilic Fluorination Electrophilic Fluorinating Agents (e.g., Selectfluor)Arenium Ion (Sigma Complex)Attack on electron-rich ring, loss of proton to restore aromaticity. nih.gov
6π Electrocyclization Allyl-Trifluoromethyl-PhenolsHexatriene SystemC-F bond activation followed by cyclization and rearomatization. nih.gov
Friedel-Crafts Propylation Propyl Halide + Lewis AcidPropyl Carbocation / Arenium IonGeneration of electrophile, attack on aromatic ring, deprotonation.

Multicomponent reactions (MCRs) offer an efficient route for synthesizing complex molecules like substituted naphthols in a single step. benthamdirect.comresearchgate.net A common MCR for producing amidoalkyl naphthols involves the condensation of a naphthol, an aldehyde, and an amide or urea. mdpi.comresearchgate.net

The generally accepted mechanism for the acid-catalyzed three-component Mannich-type condensation of 2-naphthol (B1666908) with aldehydes and amides involves the initial formation of highly reactive ortho-quinone methides (o-QMs) as key intermediates. mdpi.com These intermediates are generated from the reaction of the naphthol and the aldehyde. The o-QM then undergoes a nucleophilic conjugate addition with the amide component to form the final 1-amidoalkyl-2-naphthol product. mdpi.com

A wide array of catalysts can promote this transformation, including:

Homogeneous Catalysts: Brønsted acids like phenylboronic acid and Lewis acids such as iron triflate or ytterbium triflate have been effectively used. mdpi.comfardapaper.ir

Heterogeneous Catalysts: Solid acid catalysts, including zeolites (e.g., H-ZSM-5), montmorillonite (B579905) K10 clay, and silica-supported acids, offer advantages like easy separation and reusability. researchgate.netresearchgate.netfrontiersin.org

Nanocatalysts: Nanostructured catalysts, such as cobalt-containing complexes and nickel nanoparticles, have demonstrated high efficiency, often under solvent-free conditions. mdpi.com

Organocatalysts: Chiral phosphoric acids and diphenylprolinol ethers have been employed in asymmetric versions of these reactions, leading to enantioselective synthesis of naphthol derivatives. acs.orgresearchgate.net

These catalytic systems facilitate the formation of the crucial o-quinone methide intermediate and enhance the rate and selectivity of the subsequent nucleophilic addition.

Oxidative Transformations of Naphthol Core

The naphthol core is susceptible to oxidation, particularly by highly reactive species like hydroxyl radicals (•OH). These reactions are relevant in environmental degradation pathways and advanced oxidation processes.

The atmospheric oxidation of naphthalene and its derivatives is primarily initiated by hydroxyl radicals. rsc.org The dominant initial mechanism is the addition of the •OH radical to the aromatic ring, rather than hydrogen abstraction. rsc.orgresearchgate.net For naphthalene, theoretical studies confirm that OH addition to the C1-position is the most favorable pathway, leading to the formation of 1-naphthol (B170400) with a negative activation energy, making it a rapid process. researchgate.netnih.govacs.org

The oxidation of naphthols themselves also proceeds via •OH addition. nih.govacs.org For 1-naphthol, density functional theory (DFT) calculations show that •OH can add to several positions, with addition at the C4 position being kinetically driven, while the C1 adduct is thermodynamically more stable. nih.govacs.org Following the formation of these hydroxyl adducts, further reactions can occur. In the absence of oxygen, the primary products are dihydroxy naphthalenes. nih.govacs.org In the presence of oxygen, the reaction cascade is more complex, leading to the formation of naphthoquinones and other oxidized products. nih.govcopernicus.org The initial radical addition is a key step that leads to the eventual degradation of the molecule. nih.govresearchgate.net

The oxidation of naphthols involves short-lived, highly reactive intermediates. The primary transient species identified through techniques like pulse radiolysis are hydroxyl adducts and naphthoxyl radicals. nih.govacs.org

Hydroxyl Adducts: At neutral pH, the reaction of •OH with 1-naphthol and 2-naphthol leads to the formation of •OH-adducts, which are cyclohexadienyl-type radicals. nih.govacs.orgrsc.org These adducts have been characterized by their transient absorption spectra. For 1-naphthol, the spectrum is primarily attributed to the adduct formed by •OH addition at the C4 position. nih.govacs.org These adducts are precursors to more stable oxidation products.

Naphthoxyl Radicals: At basic pH, or through the reaction with other oxidizing radicals like the azide (B81097) radical (N₃•), the mechanism shifts. nih.govacs.org Instead of addition, the reaction proceeds via hydrogen abstraction from the phenolic hydroxyl group, forming a naphthoxyl radical (Ar-O•). nih.govacs.orgnist.gov These radicals have also been generated and studied using laser flash photolysis. torvergata.it Naphthoxyl radicals are key intermediates that can undergo further reactions, such as dimerization through C-C or C-O coupling, leading to the formation of binaphthols and other polymeric materials. torvergata.itresearchgate.net

Transient SpeciesFormation MethodExperimental EvidenceSubsequent Behavior
Hydroxyl Adduct •OH reaction at neutral pHPulse Radiolysis, Transient Absorption Spectra (λmax ~340 nm for 1-naphthol adduct) nih.govacs.orgPrecursor to dihydroxy naphthalenes and naphthoquinones. nih.gov
Naphthoxyl Radical •OH reaction at basic pH; Reaction with N₃•; H-atom abstractionPulse Radiolysis, Laser Flash Photolysis, ESR Spectroscopy nih.govrsc.orgtorvergata.itDimerization (C-C or C-O coupling), polymerization. torvergata.itresearchgate.net

Directed C-H Functionalization of Fluoroarenes

The presence of a fluorine atom on the naphthalene ring significantly influences its reactivity in C-H functionalization reactions. The C–H bonds located ortho to a fluorine substituent in fluoroarenes exhibit enhanced reactivity towards transition metal centers. acs.orgwhiterose.ac.uk This phenomenon provides a powerful tool for the regioselective synthesis of complex molecules by activating otherwise inert C-H bonds. whiterose.ac.ukbohrium.com

The increased reactivity of the ortho C-H bond is attributed to a combination of thermodynamic and kinetic factors. whiterose.ac.ukbohrium.com The electron-withdrawing nature of fluorine can increase the acidity of the adjacent C-H bond, facilitating its cleavage in base-assisted mechanisms. bohrium.com This directing effect allows for selective functionalization at the position adjacent to the fluorine atom, a strategy that has been widely exploited in organic synthesis. acs.org

Various transition-metal catalysts, particularly those based on palladium, ruthenium, copper, and iridium, have been developed for the C-H functionalization of fluoroarenes. acs.orgbohrium.com These catalytic systems can mediate a range of transformations, including:

Arylation and Heteroarylation: Creating C-C bonds by coupling the fluoroarene with aryl halides. acs.orgbohrium.com

Amination and Amidation: Forming C-N bonds, which are crucial in many pharmaceutical compounds. bohrium.comyoutube.com

Borylation: Introducing boryl groups, which are versatile intermediates for further cross-coupling reactions. acs.orgbohrium.com

While ortho-functionalization is the most common outcome due to the directing effect of fluorine, strategies have also been developed to achieve meta-selective C-H arylation. rsc.orgnih.gov These methods often employ a "traceless directing group" or a relay strategy where an initial ortho-metalation is trapped and relayed to the meta position. nih.govyoutube.com For naphthols specifically, gold- and copper-catalyzed systems have been used to achieve site-selective ortho-C-H functionalization. nih.govresearchgate.net This directed functionalization is a key strategy for the late-stage modification of complex fluorinated molecules.

Ortho-Fluorine Directing Group Effects

In the context of electrophilic aromatic substitution, the substituents on the this compound ring direct incoming electrophiles to specific positions. The hydroxyl (-OH) group at the C2 position is a powerful activating group and an ortho, para-director. The fluorine (-F) atom at the C1 position is a deactivating group due to its high electronegativity, which withdraws electron density through the sigma bond (an -I effect). libretexts.orgyoutube.com However, it also possesses lone pairs of electrons that can be donated into the π-system through resonance (a +M effect), making it an ortho, para-director. wikipedia.orgmasterorganicchemistry.com

The directing effects of these two groups are as follows:

C2-Hydroxyl Group (-OH): Strongly activates the ring and directs incoming electrophiles to the ortho position (C3) and the para position (C6, which is already substituted). The primary directing influence will be towards the C3 position.

C1-Fluorine Atom (-F): Deactivates the ring but directs incoming electrophiles to its ortho position (C2, already substituted) and its para position (C4). wikipedia.org While the inductive effect of fluorine deactivates the ring, the resonance effect can stabilize the carbocation intermediate formed during attack at the para position. youtube.commasterorganicchemistry.com

Table 1: Summary of Substituent Directing Effects on the this compound Ring System.
SubstituentPositionElectronic EffectDirecting InfluenceFavored Positions for Electrophilic Attack
-OH (Hydroxyl)C2Strongly Activating (+M > -I)Ortho, Para-DirectorC3 (ortho)
-F (Fluoro)C1Deactivating (-I > +M)Ortho, Para-DirectorC4 (para)
-C3H7 (Propyl)C6Weakly Activating (+I)Ortho, Para-DirectorC5, C7 (ortho)

Transition Metal-Catalyzed C-H Activation

Transition metal-catalyzed C-H activation has become a powerful strategy for the functionalization of aromatic compounds. nih.govpsu.edu For this compound, the hydroxyl group can act as a directing group to facilitate C-H activation at the adjacent C3 position or the peri C8 position. Ruthenium-catalyzed methods have been successfully employed for the peri C-H arylation of 1-naphthols, demonstrating the feasibility of functionalizing the C8 position. nih.gov This approach avoids issues of regioselectivity often encountered in classical electrophilic substitutions and allows for the introduction of various aryl and heteroaryl groups. nih.gov

The presence of the fluorine atom introduces both electronic and steric factors that can influence the catalytic cycle. While C-F bonds can be susceptible to cleavage under certain catalytic conditions, many C-H activation methodologies are compatible with fluorinated arenes. nih.gov The development of stereoselective C-H activation reactions, including both diastereoselective and enantioselective transformations, represents a significant area of contemporary research. scilit.com

Electrophilic and Nucleophilic Aromatic Substitution on Naphthalene Systems

The naphthalene core of this compound is more reactive than benzene (B151609) towards electrophilic substitution because the energy loss required to disrupt the aromaticity in the first step is lower. libretexts.org

Electrophilic Aromatic Substitution: As discussed (4.3.1), the regioselectivity of electrophilic aromatic substitution is controlled by the existing substituents. The hydroxyl group at C2 is a powerful activating group, strongly favoring substitution at the C3 position. stackexchange.com The fluorine atom at C1 directs towards the C4 position. wikipedia.org In naphthalene systems, substitution at the 1-position (or alpha-position) is generally kinetically favored over the 2-position (or beta-position) because the intermediate carbocation is better stabilized by resonance, allowing one of the rings to remain fully aromatic. libretexts.orgyoutube.com In this specific molecule, the C1 and C2 positions are already substituted. Therefore, electrophilic attack will be directed to other positions on the rings, primarily C3 and C4, influenced by the powerful activating -OH group.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution (SNAr) typically requires an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.com In this compound, the fluorine atom can act as a leaving group. The reaction is facilitated by the fluorine's high electronegativity, which polarizes the C-F bond, making the C1 carbon susceptible to nucleophilic attack. youtube.com For SNAr to proceed efficiently, the rate-limiting step is typically the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate and accelerates the reaction. masterorganicchemistry.com While the propyl and hydroxyl groups are electron-donating, the inherent reactivity of polyfluoroarenes can still allow for SNAr reactions under appropriate conditions, for instance, with strong nucleophiles like organolithium reagents or amines. nih.gov

Addition Reactions and Dearomatization Processes (e.g., Hydroboration)

While aromatic systems are characterized by substitution reactions that preserve the stable π-system, dearomatization reactions provide a powerful route to complex three-dimensional structures from flat aromatic precursors. researchgate.net

Dearomatization of Naphthols: The catalytic dearomatization of naphthols is thermodynamically more favorable than that of the analogous phenols. researchgate.net Asymmetric hydroxylative dearomatization of 2-naphthol derivatives has been achieved using chiral catalysts to produce substituted ortho-quinols in high yields and enantioselectivities. nih.govrsc.org Similarly, cooperative catalysis involving iridium complexes and a Brønsted acid has been used for the enantioselective allylic dearomatization of naphthols. nih.gov These methods could potentially be applied to this compound to generate chiral naphthalenone structures bearing a quaternary carbon center.

Hydroboration: Hydroboration represents another pathway to dearomatization. A recently developed photocatalytic dearomative 1,4-hydroboration of naphthalenes using an N-heterocyclic carbene borane (B79455) complex offers a method with controllable regioselectivity and chemoselectivity under mild conditions. acs.org This process involves the addition of a boryl radical to the naphthalene ring. acs.org Ruthenium-catalyzed hydroboration of alkynes with naphthalene-derived boranes has also been explored, highlighting the versatility of boron-based reagents in functionalizing complex organic molecules. acs.orglookchem.comnih.gov Such hydroboration-based dearomatization strategies could potentially be applied to the less substituted ring of this compound.

Photoinduced Processes and Excited State Proton Transfer Mechanisms

Naphthols are well-known photoacids, meaning they become significantly more acidic upon electronic excitation. This property drives a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT). wikipedia.org

For 2-naphthol and its derivatives, photoexcitation leads to a rapid transfer of the proton from the hydroxyl group to another atom within the molecule or to a nearby solvent molecule. rsc.orgnih.gov In many systems with an intramolecular hydrogen bond acceptor, the proton transfer is an ultrafast, reversible tautomerization that occurs on a sub-picosecond timescale. acs.org This process results in the formation of an excited keto-tautomer, which then relaxes to the ground state, often emitting light at a longer wavelength than the normal fluorescence. wikipedia.orgnih.gov This results in a large Stokes shift or dual fluorescence, which are characteristic signatures of ESIPT. wikipedia.orgacs.org

In this compound, the hydroxyl proton can be transferred. The rate and efficiency of this process can be influenced by the electronic properties of the substituents. acs.org The electron-withdrawing fluorine atom could potentially modulate the photoacidity of the naphthol. The study of ESIPT in such substituted naphthols provides fundamental insights into proton-transfer reactions, which are crucial in many chemical and biological processes. acs.org

Table 2: Potential Reaction Pathways for this compound.
Reaction TypeKey Reagents/CatalystsPotential Product TypePrimary Reactive Site(s)
Electrophilic Substitution (e.g., Nitration)HNO₃/H₂SO₄Nitro-substituted derivativeC3, C4
C-H ArylationAryl halide, Ru or Pd catalystAryl-substituted derivativeC8, C3
Nucleophilic Substitution (SNAr)Strong nucleophile (e.g., R-Li, NaNH₂)Substituted 2-naphtholC1 (F displacement)
Hydroxylative DearomatizationOxaziridine, Sc(III) catalystortho-Quinol derivativeC1, C2
Excited State Proton TransferUV/Vis lightExcited keto-tautomerC2-OH

Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)Computational methods are widely used to predict various types of spectra.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C nuclei, which can then be compared with experimental data to confirm the molecular structure.

IR and Raman: Calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. By analyzing the potential energy distribution (PED), each vibrational mode can be associated with specific atomic motions within the molecule.

UV-Vis: As mentioned, TD-DFT calculations are employed to predict the electronic transitions that give rise to the UV-Vis spectrum.

While the frameworks for these computational studies are well-established, the specific data, findings, and data tables for 1-Fluoro-6-propyl-2-naphthol are absent from current scientific literature. The execution of these theoretical investigations would be required to generate the specific results requested in the outline.

Due to the absence of specific scientific literature or research data for the chemical compound "this compound" in the provided search results, an article focusing solely on its computational and theoretical properties as per the requested outline cannot be generated.

The search results yielded information on related but distinct compounds, including other naphthol derivatives, fluoro-substituted molecules, and compounds containing propyl groups. For example, studies were found on the non-linear optical properties of binaphthol derivatives and fluorenone-based materials rsc.orgru.nl, the molecular docking of various naphthol-containing compounds nih.govekb.egnih.govresearchgate.netorientjchem.org, and the reaction mechanisms of 2-naphthol (B1666908) researchgate.net. However, none of these results directly address the computational chemistry and theoretical investigations of "this compound."

Without any specific data on the non-linear optical properties, reaction mechanisms, transition states, or molecular docking of "this compound," it is not possible to create the detailed and scientifically accurate article as instructed. Further research would be required to be published on this specific compound before such an analysis could be written.

Biological Activity and Molecular Interactions in Vitro & Mechanistic Studies

In Vitro Anti-proliferative and Cytotoxic Activity of Naphthol Derivatives

Naphthol derivatives have emerged as a promising class of compounds with notable anti-proliferative and cytotoxic effects against various cancer cell lines. Their efficacy is often attributed to the core naphthol structure, which can be modified to enhance biological activity.

The anti-proliferative potential of naphthol derivatives has been demonstrated across a spectrum of human cancer cell lines. For instance, a series of novel naphthoquinone-naphthol derivatives were assessed for their effects on colon cancer (HCT116) and non-small cell lung cancer (PC9, A549) cell lines. nih.gov One parent compound in this study showed significant inhibitory effects against all three cell lines, with 72-hour IC₅₀ values ranging from 5.27 to 6.98 μM. nih.gov Further modification, specifically the introduction of an oxopropyl group, yielded a derivative with even more potent activity, exhibiting IC₅₀ values of 1.18 μM in HCT116, 0.57 μM in PC9, and 2.25 μM in A549 cells. nih.govtandfonline.com

Similarly, aminobenzylnaphthols, synthesized via the Betti reaction, have shown considerable cytotoxic activity. One such derivative displayed potent action against human breast cancer (A549), cervical cancer (HeLa), alveolar cell carcinoma (SW1573), and other breast cancer cell lines (HBL-100, T-47D), with GI₅₀ values in the micromolar range. nih.gov Specifically, against the A549 cell line, a GI₅₀ value of 7.9 μM was recorded. nih.gov Other related compounds demonstrated promising cytotoxicity against HeLa cells, with IC₅₀ values between 4.63 and 5.54 μM. nih.gov The cytotoxic effects of other aminobenzylnaphthols have also been observed against colorectal carcinoma cells. mdpi.com

Naphthalene (B1677914) diimide derivatives have also been investigated, with one compound showing potent inhibitory activity against the AGS gastric cancer cell line with an IC₅₀ of 2.0 μM. nih.gov Furthermore, synthesized naphthalene-substituted benzimidazole (B57391) derivatives have shown promising anti-proliferative activity, with one compound being particularly potent against A498 (kidney cancer) and HepG2 (liver cancer) cell lines, recording IC₅₀ values of 0.312 μM and 0.078 μM, respectively. researchgate.net The introduction of fluoro and trifluoromethyl substituents into naphthoquinone-fused podophyllotoxins has also been explored, with one derivative showing significant cytotoxicity against KB (human carcinoma), HepG2, and MCF-7 (breast carcinoma) cancer cell lines. researchgate.net

Table 1: In Vitro Anti-proliferative Activity of Naphthol Derivatives

Compound Class Cell Line IC₅₀ / GI₅₀ (µM) Reference
Naphthoquinone-Naphthol Derivative HCT116 (Colon) 1.18 nih.govtandfonline.com
Naphthoquinone-Naphthol Derivative PC9 (Lung) 0.57 nih.govtandfonline.com
Naphthoquinone-Naphthol Derivative A549 (Lung) 2.25 nih.govtandfonline.com
Aminobenzylnaphthol A549 (Breast) 7.9 (GI₅₀) nih.gov
Aminobenzylnaphthol HeLa (Cervical) 4.1 (GI₅₀) nih.gov
Naphthalene Diimide Derivative AGS (Gastric) 2.0 nih.gov
Naphthalene-Substituted Benzimidazole A498 (Kidney) 0.312 researchgate.net
Naphthalene-Substituted Benzimidazole HepG2 (Liver) 0.078 researchgate.net

Mechanistic studies have provided insight into how naphthol derivatives exert their cytotoxic effects, primarily through the induction of apoptosis and perturbation of the cell cycle.

One potent naphthoquinone-naphthol derivative was found to induce apoptosis in HCT116 and PC9 cancer cells. nih.govtandfonline.com This was evidenced by an increase in the expression of cleaved caspase-3, a key executioner in the apoptotic cascade, and a reduction in the anti-apoptotic protein Bcl-2. nih.govtandfonline.com The study suggested that this pro-apoptotic activity is mediated through the downregulation of the EGFR/PI3K/Akt signaling pathway. nih.govtandfonline.com Similarly, other research has highlighted that 1,4-naphthoquinone (B94277) derivatives can induce apoptosis in cancer cells. tandfonline.com Chalcones derived from naphthaldehyde have also been shown to induce apoptosis in human acute leukemia cell lines, characterized by chromatin condensation, the formation of apoptotic bodies, and DNA fragmentation. researchgate.net

Cell cycle arrest is another critical mechanism. A novel 1,4-naphthoquinone derivative was observed to inhibit the viability of human hepatocellular carcinoma cells (HepG2, Hep3B, and Huh7) and cause an accumulation of cells in the G0/G1 phase of the cell cycle. tandfonline.com This was associated with increased expression of p-p53, p21, and p27, and decreased levels of key cell cycle proteins like Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6. tandfonline.com In gastric cancer cells, a naphthalene diimide derivative induced S-phase arrest following extensive DNA damage. nih.gov Furthermore, Naphtho[2,1-α]pyrrolo[3,4-c]carbazole-5,7(6H,12H)-dione (NPCD), a potent inhibitor of cyclin D1-CDK4, is known to cause a strong G1 phase arrest in breast tumor cell lines. nih.gov

Studies on aminobenzylnaphthols have also confirmed their pro-apoptotic properties. In pancreatic (BxPC-3) and colorectal (HT-29) cancer cells, certain derivatives were shown to induce apoptosis, as confirmed by annexin (B1180172) V-FITC/PI staining. researchgate.netmdpi.com

Antimicrobial Activity Investigations

Beyond their anti-cancer properties, naphthol derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

Naphthol derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. A study on various naphthol derivatives revealed that 2-Hydroxymethyl-1-naphthol diacetate (TAC) possesses potent antimicrobial activity against several Gram-negative bacteria, including Enterobacter cloacae, Klebsiella pneumoniae, Proteus vulgaris, and Pseudomonas aeruginosa. nih.gov

Naphthalene-bearing azoles have demonstrated notable activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. nih.gov Some of these derivatives were found to be active at very low concentrations. nih.gov Carbamates derived from 1-hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide also exhibited high antistaphylococcal activity, comparable to standard antibiotics, against S. aureus and methicillin-resistant S. aureus (MRSA) clinical isolates. nih.gov In contrast, these specific carbamates were not effective against the Gram-positive Enterococcus faecalis. nih.gov

The compound 6-Bromo-2-naphthol (B32079), isolated from Silene armeria, showed a synergistic bactericidal effect when combined with the antibiotic polymyxin (B74138) against the Gram-negative bacterium Acinetobacter baumannii. nih.gov

The potency of the antimicrobial activity of naphthol derivatives is quantified by their Minimum Inhibitory Concentration (MIC). For 2-Hydroxymethyl-1-naphthol diacetate (TAC), the MIC against several Gram-negative bacteria and various fungi was determined to be in the range of 0.1-0.4 µM. nih.gov

For naphthalene-bearing azoles, one derivative was active with an MIC of less than 1 µg/ml against both E. faecalis and S. aureus. nih.gov Another derivative showed an MIC of less than 1 µg/ml against S. aureus. nih.gov A third compound was also potent against E. faecalis and S. aureus with MICs of 1 and 2 µg/ml, respectively. nih.gov

Carbamate derivatives of naphthol also showed impressive MIC values. Two compounds, 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate and 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl butylcarbamate, displayed nanomolar MICs (0.018–0.064 μM) against S. aureus and at least two MRSA isolates. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Naphthol Derivatives

Compound Class Microorganism MIC Reference
2-Hydroxymethyl-1-naphthol diacetate Enterobacter cloacae 23355 0.1-0.4 µM nih.gov
2-Hydroxymethyl-1-naphthol diacetate Klebsiella pneumoniae 13883 0.1-0.4 µM nih.gov
2-Hydroxymethyl-1-naphthol diacetate Proteus vulgaris 13315 0.1-0.4 µM nih.gov
2-Hydroxymethyl-1-naphthol diacetate Pseudomonas aeruginosa 27853 0.1-0.4 µM nih.gov
Naphthalene-bearing Azole (Compound 9) Enterococcus faecalis < 1 µg/ml nih.gov
Naphthalene-bearing Azole (Compound 9) Staphylococcus aureus < 1 µg/ml nih.gov
Naphthalene-bearing Azole (Compound 16) Enterococcus faecalis 1 µg/ml nih.gov
Naphthalene-bearing Azole (Compound 16) Staphylococcus aureus 2 µg/ml nih.gov
Naphthol Carbamate Derivative (Compound 2) Staphylococcus aureus & MRSA 0.018–0.064 µM nih.gov
Naphthol Carbamate Derivative (Compound 4) Staphylococcus aureus & MRSA 0.018–0.064 µM nih.gov

The scope of antimicrobial activity for naphthol derivatives extends to fungal pathogens. An evaluation of two series of acylphenols, 2-acyl-1,4-benzo- and 2-acyl-1,4-naphthohydroquinones, was conducted against various Candida and filamentous fungi strains. nih.gov The study found that 2-acyl-1,4-benzohydroquinone derivatives had higher antifungal activity than their 2-acyl-1,4-naphthohydroquinone counterparts. nih.gov One of the most active compounds, 2-octanoylbenzohydroquinone, exhibited MIC values ranging from 2 to 16 μg/mL. nih.gov For some fungal strains, such as Candida krusei and Rhizopus oryzae, the MIC values were comparable to the standard antifungal drug amphotericin B. nih.gov

The compound 2-Hydroxymethyl-1-naphthol diacetate (TAC) also demonstrated potent antifungal activity against Candida parapsilosis, Candida tropicalis, Trichosporon beigelii, and Rhodotorula spp., with MICs between 0.1-0.4 µM. nih.gov Chalcones derived from naphthaldehyde have also been noted for their biological activity, which includes antifungal properties. researchgate.net

Enzyme Inhibition Studies and Related Molecular Interactions

The ability of fluorinated naphthols and their analogues to inhibit specific enzymes is a key area of investigation. This inhibition is often the basis for their potential therapeutic effects.

Naphthol derivatives have been identified as effective inhibitors of cholinesterases, enzymes that are critical in the regulation of cholinergic neurotransmission and are major targets in the management of neurodegenerative diseases like Alzheimer's disease. researchgate.net A series of 1-naphthol (B170400) derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE). researchgate.net Several of these compounds demonstrated potent inhibition of AChE, with Ki values in the micromolar range. researchgate.net

For instance, novel fluoro-chalcone derivatives have been designed and shown to be potent and selective acetylcholinesterase inhibitors. nih.gov One particular compound in this series exhibited an IC50 value of 0.21 ± 0.03 μmol/L for AChE, with high selectivity over butyrylcholinesterase (BChE). nih.gov Molecular modeling studies of this compound indicated that it binds to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov While direct data on 1-Fluoro-6-propyl-2-naphthol is not available, the inhibitory potential of these related fluorinated compounds suggests that it could also exhibit cholinesterase inhibitory activity.

Some naphtho-triazoles have been shown to have a dual activity, inhibiting cholinesterases and exhibiting anti-inflammatory effects. mdpi.com Interestingly, while thienobenzo-triazoles were effective inhibitors of both AChE and BChE, naphtho-triazoles demonstrated more potent anti-inflammatory activity but weaker cholinesterase inhibition. mdpi.com This highlights the influence of the specific heterocyclic structure on the biological activity profile.

Table 1: Cholinesterase Inhibition by Naphthol and Related Derivatives

Compound ClassTarget EnzymeInhibition Potency (Ki or IC50)Reference
1-Naphthol DerivativesAcetylcholinesterase (AChE)0.096 ± 0.01 to 0.177 ± 0.02 µM (Ki) researchgate.net
Fluoro-Chalcone DerivativesAcetylcholinesterase (AChE)0.21 ± 0.03 µmol/L (IC50) nih.gov
Naphthyl-functionalized acetamide (B32628) derivativesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)More stable binding than rivastigmine (B141) (theoretical) nih.gov

This table presents a summary of enzyme inhibition data for different classes of naphthol derivatives against cholinesterases.

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of a molecule influences its biological activity. For fluorinated naphthol derivatives, SAR studies have highlighted the importance of the position and nature of substituents on the naphthol ring.

The introduction of a fluorine atom can significantly impact a molecule's inhibitory potency and selectivity. nih.gov In studies of fluoro-chalcones, the position of the fluorine atom was found to markedly influence the inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. nih.gov The presence of fluorine can alter the electronic distribution and binding interactions with the enzyme's active site. nih.gov

Furthermore, modifications to other parts of the molecule, such as the addition of amino-alkyl groups, also play a crucial role in determining the inhibitory profile. nih.gov In the case of FPMINT, a fluorinated inhibitor of equilibrative nucleoside transporters (ENTs), the replacement of the naphthalene moiety with a benzene (B151609) ring abolished the inhibitory effects, underscoring the importance of the naphthyl group for activity. polyu.edu.hk

Studies on β-naphthol derivatives have shown that different substitutions can lead to selective inhibition of different enzymes. For example, a 3-chloro substituted compound was the most potent inhibitor of α-amylase, while a 2-bromo substituted derivative was the most potent inhibitor of α-glucosidase. bohrium.com This demonstrates that even small changes to the substituent can drastically alter the target specificity.

Other Biological Effects of Fluorinated Naphthol Derivatives (e.g., Anti-inflammatory, Antiviral, Antioxidant)

Beyond enzyme inhibition, fluorinated naphthol derivatives have been explored for a range of other biological activities.

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of fluorinated naphthol derivatives. nih.govresearchgate.netncku.edu.tw For instance, a series of new fluorinated dihydrofurano-naphthoquinone compounds demonstrated potent nitric oxide (NO) inhibitory activity in lipopolysaccharide (LPS)-stimulated macrophage cells, with IC50 values ranging from 1.54 to 3.92 µM. nih.gov These compounds also significantly decreased the levels of pro-inflammatory cytokines IL-1β and IL-6. nih.gov Molecular docking studies suggested that their anti-inflammatory effects are mediated through the inhibition of enzymes like NO synthase and cyclooxygenase (COX-2). nih.gov Similarly, certain fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been identified as NF-κB inhibitors, a key signaling pathway in inflammation. researchgate.net

Antiviral Activity: The incorporation of fluorine into heterocyclic compounds, including those with a naphthol-like structure, has been shown to enhance antiviral activity. researchgate.net Fluorinated nucleoside analogues, for example, have demonstrated effectiveness against a variety of viruses. mdpi.com While specific studies on the antiviral effects of this compound are lacking, research on aldehydonaphthol derivatives has shown they can reduce viral infectious activity, with the degree of inhibition being related to their chemical structure. nih.gov

Antioxidant Activity: Naphthol derivatives are known to possess antioxidant properties. researchgate.net Studies on 1-naphthol and 2-naphthol (B1666908) have investigated their free radical scavenging effects. nih.gov The introduction of a fluorine atom can modulate the antioxidant activity of phenolic compounds. nih.gov While sulfate (B86663) conjugation of 1-naphthol was found to decrease its antioxidative activity, 2-naphthyl sulfate showed comparable activity to its unsulfated counterpart, indicating that the position of functional groups is critical. nih.gov Esterification of 1-naphthalene has been shown to enhance its antioxidant activity. ncku.edu.tw

Table 2: Other Biological Activities of Fluorinated Naphthol Derivatives

Biological EffectCompound Class/DerivativeKey FindingsReference
Anti-inflammatory Fluorinated dihydrofurano-napthoquinonesPotent NO inhibition (IC50: 1.54-3.92 µM); Decreased IL-1β and IL-6 nih.gov
Fluorine-substituted benzo[h]quinazoline-2-aminesInhibition of NF-κB signaling pathway researchgate.net
Antiviral Aldehydonaphthol derivativesReduction of viral infectious activity nih.gov
Antioxidant 1-Naphthol derivativesFree radical scavenging activity researchgate.netnih.gov

This table summarizes various biological effects observed for different classes of fluorinated naphthol derivatives.

Exploration of Derivatives and Their Research Potential

Design and Synthesis of Novel 1-Fluoro-6-propyl-2-naphthol Derivatives

The synthesis of derivatives of this compound would likely begin with the synthesis of the core structure, which is not readily commercially available. A plausible synthetic route could involve the regioselective fluorination of a 6-propyl-2-naphthol (B3024154) precursor. The synthesis of 2-naphthols and the introduction of substituents on the naphthalene (B1677914) ring are well-established processes in organic chemistry. nih.govresearchgate.net

The propyl group at the 6-position of the naphthalene ring offers numerous possibilities for modification to fine-tune the molecule's properties. These modifications can impact lipophilicity, steric bulk, and potential metabolic pathways. rsc.org

Chain Length Variation: Altering the length of the alkyl chain (e.g., from methyl to hexyl) can systematically modify the lipophilicity of the derivatives. This is a critical parameter for optimizing pharmacokinetic properties in drug candidates.

Introduction of Unsaturation: The synthesis of alkenyl or alkynyl derivatives could provide sites for further functionalization or introduce conformational rigidity.

Functionalization: The terminal methyl group of the propyl chain could be a site for oxidation to introduce hydroxyl, carboxyl, or amino groups. libretexts.org This would transform a nonpolar side chain into a polar one, drastically altering the solubility and potential for hydrogen bonding.

Branching: Introducing branching, such as an isopropyl or tert-butyl group, can increase steric hindrance, which might enhance selectivity for a biological target or improve metabolic stability. ncert.nic.in

Table 1: Hypothetical Propyl Side Chain Derivatives and Their Predicted LogP Values

Derivative NameSide Chain ModificationPredicted LogP*Potential Application Focus
1-Fluoro-6-ethyl-2-naphtholEthyl4.2Increased hydrophilicity
1-Fluoro-6-pentyl-2-naphtholPentyl5.8Increased lipophilicity
1-Fluoro-6-(prop-2-en-1-yl)-2-naphtholAllyl4.6Site for further reaction
3-(1-Fluoro-2-hydroxy-6-naphthyl)propanoic acidCarboxypropyl3.5Improved water solubility

Note: LogP values are hypothetical and for illustrative purposes to show expected trends.

The position of the fluorine atom on the naphthalene ring is crucial for its electronic and steric influence. While the parent compound has fluorine at the 1-position, synthesizing isomers with fluorine at other positions (e.g., 3-fluoro, 4-fluoro) would be a key area of research. The regioselective fluorination of naphthols can be achieved through various methods, including electrophilic fluorinating agents. nih.govrsc.org

Table 2: Predicted pKa of Hypothetical Fluorine Positional Isomers

Compound NameFluorine PositionPredicted pKa*Rationale
This compound19.2Inductive electron withdrawal
3-Fluoro-6-propyl-2-naphthol39.0Stronger inductive effect
4-Fluoro-6-propyl-2-naphthol49.4Weaker inductive effect
6-Propyl-2-naphthol (unfluorinated)-9.5Reference compound

Note: pKa values are hypothetical and based on general principles of fluorine's electronic effects.

The naphthalene ring itself is a prime target for further functionalization to create hybrid molecules with potentially synergistic or novel activities. nih.govnih.gov This can be achieved through various aromatic substitution reactions. nih.govacs.org

Introduction of Additional Substituents: Groups such as nitro, amino, or cyano could be introduced onto the aromatic rings to explore their effects on the electronic properties and biological activity.

Ring Annulation: Fusion of additional rings, such as furan (B31954) or pyrazole, to the naphthalene core can create more complex and rigid structures, a strategy often employed in the development of new materials and drugs. nih.gov

Hybrid Molecule Synthesis: The naphthol hydroxyl group can be used as a handle to link the this compound scaffold to other pharmacophores, creating hybrid molecules. This approach aims to combine the therapeutic advantages of two different classes of compounds. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological and Material Applications

A systematic SAR study is essential to understand how structural modifications of this compound derivatives correlate with their functional properties. nih.gov This involves synthesizing a library of related compounds and evaluating them in relevant biological or material science assays.

For biological applications, this could involve screening for activity against a panel of enzymes or cell lines. For material applications, properties such as fluorescence, thermal stability, or conductivity would be measured. The goal is to identify the key structural features responsible for a desired effect. For example, in an anticancer context, SAR studies might reveal that a specific substitution pattern on the naphthalene ring leads to enhanced cytotoxicity against a particular cancer cell line. researchgate.net

Table 3: Hypothetical SAR Data for Anticancer Activity

Compound IDModificationIC50 (µM) on Cancer Cell Line AIC50 (µM) on Cancer Cell Line B
FPN-1 This compound15.225.8
FPN-2 1-Fluoro-6-ethyl-2-naphthol20.135.4
FPN-3 1-Fluoro-6-pentyl-2-naphthol8.512.3
FPN-4 3-Fluoro-6-propyl-2-naphthol10.718.9
FPN-5 1-Fluoro-6-propyl-2-methoxynaphthalene> 50> 50

Note: IC50 values are hypothetical and for illustrative purposes. A lower value indicates higher potency.

From this hypothetical data, one could infer that increasing the alkyl chain length (FPN-3) enhances anticancer activity, while methylation of the hydroxyl group (FPN-5) abolishes it, suggesting the free hydroxyl is crucial for activity.

Investigating Bioisosteric Replacements within the Naphthol Framework

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic profiles. nih.govwikipedia.org For the this compound scaffold, several bioisosteric replacements could be investigated.

Hydroxyl Group Bioisosteres: The phenolic hydroxyl group is often a site of metabolic conjugation (e.g., glucuronidation), leading to rapid clearance. Replacing it with bioisosteres such as an N-hydroxyurea, a hydroxamic acid, or certain acidic heterocycles could maintain its hydrogen bonding capabilities while improving metabolic stability. researchgate.netresearchgate.net

Naphthalene Ring Bioisosteres: The naphthalene core itself can be replaced by other bicyclic aromatic or heteroaromatic systems like quinoline, quinoxaline, or benzofuran. nih.gov Such modifications can significantly alter the compound's properties, including its solubility, polarity, and ability to form specific interactions with a target.

Fluorine Bioisosteres: While fluorine is often used as a bioisostere for hydrogen, it can also be replaced by other small, electronegative groups like a hydroxyl or a cyano group to probe the importance of its specific electronic and steric contributions.

Table 4: Potential Bioisosteric Replacements and Their Rationale

Original GroupBioisosteric ReplacementRationale
2-HydroxylN-HydroxyureaMaintain hydrogen bonding, potentially improve metabolic stability. researchgate.netresearchgate.net
NaphthaleneQuinolineIntroduce a nitrogen atom for potential new interactions and altered solubility. nih.gov
1-Fluorine1-CyanoMimic electron-withdrawing nature, different steric profile.

Advanced Applications in Materials Science and Technology

Organic Electronic and Optoelectronic Materials8.2.1. Building Blocks for Semiconducting Polymers and DevicesInformation on the use of 1-Fluoro-6-propyl-2-naphthol as a building block for semiconducting polymers is not present in the searched scientific literature.

Due to the absence of specific data for "this compound," the corresponding data tables and a list of compound names cannot be generated as per the instructions. Further research or access to proprietary databases may be required to address the specific points of the requested article outline.

Fluorescent Probes and Dyes

The unique arrangement of a fluorine atom and a propyl group on a naphthol framework suggests that this compound could theoretically be explored as a scaffold for novel fluorescent probes and dyes. The naphthalene (B1677914) core is a well-established fluorophore, and its photophysical properties are highly sensitive to the nature and position of its substituents.

The introduction of a fluorine atom, a small and highly electronegative element, can significantly influence the electronic distribution within the naphthalene ring system. This can lead to desirable modifications of the excitation and emission spectra, potentially enhancing quantum yield and photostability. The electron-donating nature of the hydroxyl group and the alkyl nature of the propyl group would further modulate the electronic properties, creating a push-pull system that is often beneficial for fluorescence.

While no direct research on this compound as a fluorescent probe exists, studies on analogous structures provide a basis for speculation. For instance, various naphthalene derivatives have been successfully developed as fluorescent sensors for detecting metal ions, anions, and biologically relevant molecules. nih.gov The design of such probes often involves the strategic placement of functional groups that can interact selectively with the target analyte, leading to a measurable change in fluorescence intensity or wavelength. For example, a two-photon fluorescent probe for nitroxyl (B88944) has been constructed using 6-acetyl-2-naphthol, a related naphthol derivative. rsc.org

Table 1: Potential Photophysical Properties of this compound (Hypothetical)

PropertyPredicted CharacteristicRationale
Excitation WavelengthUV to Blue regionBased on the naphthalene chromophore.
Emission WavelengthBlue to Green regionSubstituent effects from -F, -OH, and -propyl groups.
Quantum YieldModerate to HighPotential for intramolecular charge transfer (ICT).
Stokes ShiftModerateDependent on the degree of electronic rearrangement upon excitation.

It is conceivable that future research could functionalize the this compound molecule to create selective chemosensors. The hydroxyl group, for instance, could act as a proton donor or a binding site for metal ions, while the aromatic rings could be further modified to enhance specificity and sensitivity.

Applications in Laser Technology

Fluorinated organic compounds have garnered attention in the field of laser technology, particularly in the development of materials for optical data storage and as components in dye lasers. The incorporation of fluorine can enhance the photostability and solubility of organic dyes, which are crucial properties for laser applications.

The naphthalene ring system, present in this compound, is known to exhibit good thermal and photochemical stability. The addition of a propyl group could further enhance its solubility in organic solvents commonly used in laser dye solutions. While no studies have specifically investigated the use of this compound in laser technology, research on fluorinated polyimides containing naphthalene moieties has demonstrated their potential in laser ablation applications. researchgate.net

The potential of this compound as a gain medium in a dye laser would depend on several factors, including its absorption and emission cross-sections, fluorescence lifetime, and susceptibility to triplet-state absorption. The fluorine substituent could play a role in minimizing intersystem crossing, thereby improving the efficiency of the lasing process.

Functionalized Membranes for Energy Applications (e.g., Fuel Cells)

In the realm of energy applications, particularly in fuel cells, fluorinated and aromatic polymers are extensively studied for the development of proton exchange membranes (PEMs). These membranes are critical components that facilitate the transport of protons while preventing the mixing of fuel and oxidant.

Aromatic polymers are considered promising alternatives to the widely used perfluorinated sulfonic acid membranes (like Nafion) due to their potential for lower cost and better performance under certain operating conditions. nih.gov The introduction of fluorine into the polymer backbone can enhance chemical and thermal stability, crucial for the harsh oxidative environment within a fuel cell. mdpi.comresearchgate.net

Research on partially fluorinated aromatic polymers has shown that they can exhibit improved ionic conductivity and suppressed swelling, leading to enhanced fuel cell performance. mdpi.com While this remains a hypothetical application for this compound, its chemical structure contains the key elements—a stable aromatic core, a fluorine atom, and a reactive hydroxyl group—that are of significant interest in the design of next-generation materials for energy technologies.

Q & A

Q. What are the optimal synthetic routes for 1-Fluoro-6-propyl-2-naphthol, and how can regioselectivity challenges be addressed?

  • Methodological Answer : Synthesis typically involves naphthol derivatives as starting materials. Friedel-Crafts alkylation can introduce the propyl group, while fluorination may employ agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Regioselectivity is influenced by steric and electronic factors; directing groups (e.g., hydroxyl) or protective strategies (e.g., silylation) can enhance positional control. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the target compound .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Compare chemical shifts of fluorinated vs. non-fluorinated naphthols. Fluorine’s electronegativity deshields adjacent protons (e.g., downfield shifts for H-1 and H-3).
  • 19F NMR : A singlet near -180 ppm confirms aromatic fluorine.
  • Mass Spectrometry : ESI-MS or GC-MS should show [M+H]⁺ peaks consistent with molecular formula C₁₃H₁₃FO.
    Cross-validate with crystallographic data from related fluoronaphthalenes (e.g., X-ray structures in ) to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The fluorine substituent reduces electron density at the ortho/para positions, potentially hindering electrophilic substitution. Computational DFT studies (e.g., Gaussian 09) can model charge distribution and predict reactive sites. Experimental validation involves screening palladium catalysts (e.g., Pd(PPh₃)₄) under varying conditions (solvent, base). Compare reactivity with non-fluorinated analogs to isolate electronic effects .

Q. How do steric and electronic effects of the propyl group influence intermolecular interactions in crystal packing?

  • Methodological Answer : Perform single-crystal X-ray diffraction to analyze packing motifs. Propyl’s bulkiness may disrupt π-π stacking, while fluorine’s electronegativity enhances dipole interactions. Compare with structural data from 6-propyl-2-naphthol (non-fluorinated) to isolate fluorine’s role. Tools like Mercury (CCDC) facilitate lattice energy calculations .

Q. What strategies resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. inertness)?

  • Methodological Answer :
  • Experimental Controls : Use standardized assays (e.g., kinase inhibition via fluorescence polarization) with positive/negative controls.
  • Solubility Adjustments : Optimize DMSO/PBS ratios to avoid aggregation artifacts.
  • Computational Docking : AutoDock Vina can predict binding modes to targets like cytochrome P450. Validate with mutational studies if activity is disputed .

Data Analysis & Experimental Design

Q. How to design stability studies for this compound under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Degradation Tests : Incubate samples in buffers (pH 2–12) at 40–60°C. Monitor degradation via HPLC-PDA.
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life. Identify degradation products via LC-MS/MS .

Q. What statistical approaches validate reproducibility in synthetic yield across labs?

  • Methodological Answer : Implement a multi-laboratory study with standardized protocols. Use ANOVA to assess inter-lab variability. Report yields as mean ± SD with 95% confidence intervals. Reference collaborative frameworks like the FDA’s guidelines for analytical method validation .

Safety & Handling

Q. What safety protocols are critical for handling fluorinated naphthols in lab settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Neutralize fluorinated waste with calcium hydroxide before disposal. Follow OSHA guidelines (29 CFR 1910.1450) for chemical hygiene .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.